molecular formula C10H11N5OS B2754779 5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one CAS No. 1024681-05-7

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one

Cat. No.: B2754779
CAS No.: 1024681-05-7
M. Wt: 249.29
InChI Key: XXRYMQBRVFDIOY-DAXSKMNVSA-N
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Description

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with an imidazolidinone ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable thioxoimidazolidinone precursor. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the death of cancer cells.

Comparison with Similar Compounds

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one can be compared with other similar compounds such as:

    4,6-Dimethylpyrimidine-2-amine: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    Thioxoimidazolidinone derivatives: These compounds have similar biological activities and are used in similar applications, such as antimicrobial and anticancer agents.

The uniqueness of this compound lies in its specific combination of the pyrimidine and thioxoimidazolidinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-5-hydroxy-1,3-dihydroimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-5-3-6(2)13-9(12-5)11-4-7-8(16)15-10(17)14-7/h3-4,16H,1-2H3,(H2,14,15,17)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZSGRGDXFMDLJ-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=CC2=C(NC(=S)N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/C2=C(NC(=S)N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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